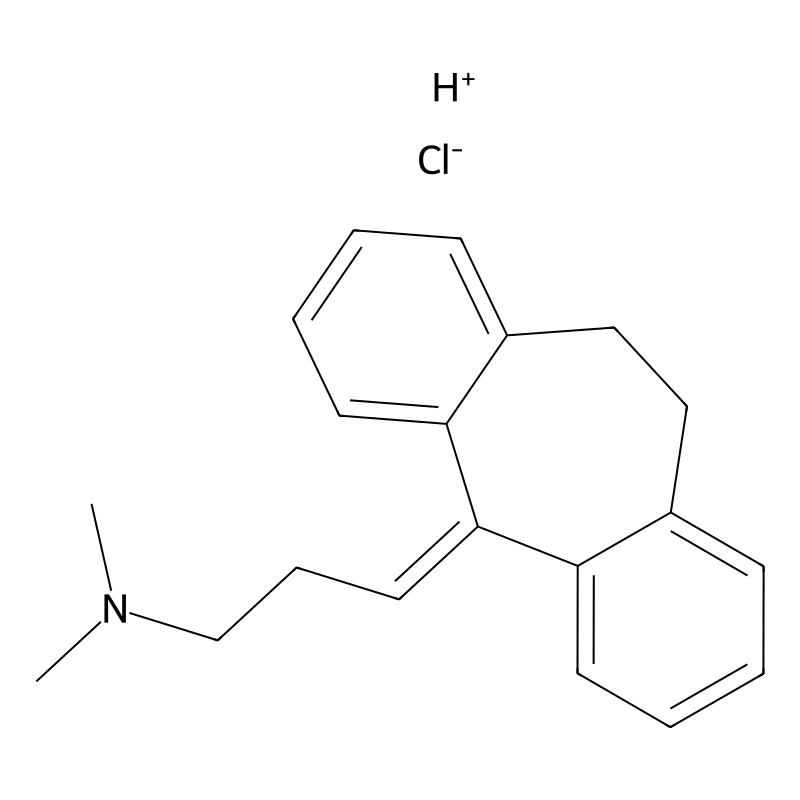

Amitriptyline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Chronic Pain Conditions

While amitriptyline is primarily used for depression, research has shown its effectiveness in managing chronic pain. Randomized, placebo-controlled clinical trials have demonstrated its efficacy in treating conditions like:

- Fibromyalgia: Amitriptyline reduces pain and improves sleep quality in patients with fibromyalgia [].

- Neuropathic Pain: Studies have shown amitriptyline's effectiveness in managing neuropathic pain, including postherpetic neuralgia, diabetic neuropathy, and chemotherapy-induced neuropathy [].

- Chronic Orofacial Pain: Research suggests amitriptyline can be helpful in managing chronic orofacial pain conditions like chronic tension-type headaches and temporomandibular joint disorders [].

Potential Use in Other Conditions

Scientific research is exploring the potential applications of amitriptyline in treating various other conditions. Here are some ongoing areas of investigation:

- Post-traumatic stress disorder (PTSD): Studies are examining the effectiveness of amitriptyline in managing symptoms of PTSD [].

- Migraine prophylaxis: Research suggests amitriptyline might be helpful in preventing migraines [].

- Insomnia: Due to its sleep-promoting effects, amitriptyline is being investigated as a treatment for insomnia.

Amitriptyline hydrochloride is a tricyclic antidepressant primarily used to treat major depressive disorder and certain types of chronic pain. It functions by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin, thus increasing their availability in the synaptic cleft. This mechanism is thought to enhance mood and alleviate pain symptoms. The compound is available in various formulations, including tablets and oral solutions, and exhibits strong anticholinergic properties, which can lead to side effects such as dry mouth and blurred vision .

The exact mechanism of amitriptyline's antidepressant effect is not fully understood, but it's believed to involve increasing the levels of neurotransmitters like serotonin and norepinephrine in the brain. These neurotransmitters play a crucial role in mood regulation. Amitriptyline may also interact with other neurotransmitter systems and influence sleep patterns, which can be beneficial for depression treatment.

- Toxicity: Amitriptyline overdose can be life-threatening. Common symptoms include drowsiness, confusion, seizures, and cardiac arrhythmias.

- Side effects: Drowsiness, dry mouth, dizziness, constipation, and weight gain are frequent side effects [].

- Drug interactions: Amitriptyline can interact with various medications, including some antidepressants, blood thinners, and heart medications. It's crucial to inform your doctor about all medications you're taking before starting amitriptyline.

Amitriptyline exhibits significant biological activity as an antidepressant and analgesic. It has been shown to inhibit the reuptake of norepinephrine and serotonin with equal efficacy, which is critical for its antidepressant effects. Furthermore, it possesses antinociceptive properties that make it effective in managing neuropathic pain conditions. The drug also interacts with various receptors, including histamine H1 receptors and muscarinic acetylcholine receptors, contributing to its side effect profile .

The synthesis of amitriptyline hydrochloride typically involves several key steps:

- Formation of the dibenzocycloheptadiene structure: This is achieved through a series of reactions starting from 5-oxo-10,11-dihydro-5H-dibenzo(a,d)cycloheptene.

- Grignard Reaction: The compound is reacted with a Grignard reagent derived from 3-dimethylaminopropyl chloride.

- Dehydration: This step finalizes the formation of amitriptyline.

- Hydrochloride Salt Formation: Amitriptyline is then converted into its hydrochloride form for improved solubility and stability .

Amitriptyline hydrochloride is primarily used in:

- Mental Health: Treatment of major depressive disorder.

- Pain Management: Effective in treating neuropathic pain syndromes such as diabetic neuropathy and fibromyalgia.

- Migraine Prophylaxis: Used to prevent chronic migraines.

- Anxiety Disorders: Sometimes prescribed off-label for anxiety management due to its sedative effects .

Amitriptyline hydrochloride has notable interactions with other medications. It can enhance the effects of other central nervous system depressants, leading to increased sedation and respiratory depression. Additionally, it may interact with drugs metabolized by cytochrome P450 enzymes (especially CYP2D6), resulting in altered plasma concentrations of either substance. This necessitates careful monitoring when co-administered with other medications such as selective serotonin reuptake inhibitors or monoamine oxidase inhibitors .

Several compounds share structural or functional similarities with amitriptyline hydrochloride:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Nortriptyline | Tricyclic Antidepressant | Inhibits norepinephrine uptake more than serotonin | Active metabolite of amitriptyline |

| Imipramine | Tricyclic Antidepressant | Inhibits reuptake of norepinephrine and serotonin | Used for enuresis in children |

| Desipramine | Tricyclic Antidepressant | Primarily inhibits norepinephrine reuptake | Less sedative than amitriptyline |

| Doxepin | Tricyclic Antidepressant | Inhibits reuptake of serotonin and norepinephrine | Stronger sedative effects |

Amitriptyline's uniqueness lies in its balanced inhibition of both norepinephrine and serotonin reuptake, along with its pronounced anticholinergic effects that are less prominent in some similar compounds .

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 118 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 117 of 118 companies with hazard statement code(s):;

H301 (67.52%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (32.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (31.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (41.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H361 (29.91%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (30.77%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H370 (32.48%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H400 (68.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (69.23%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

FDA Medication Guides

Amitriptyline Hydrochloride; Chlordiazepoxide

TABLET;ORAL

HERITAGE PHARMS INC

02/05/2021

Limbitrol DS

Use Classification

General Manufacturing Information

Dates

2: Schmidt JJ, Bertram A, Kühn-Velten WN, Suhling H, Wiesner O, Schneider A, Kielstein JT. Treatment of amitriptyline intoxications by extended high cut-off dialysis. Clin Kidney J. 2015 Dec;8(6):796-9. doi: 10.1093/ckj/sfv094. Epub 2015 Sep 29. PubMed PMID: 26613042; PubMed Central PMCID: PMC4655799.

3: Abdulmajeed WI, Ibrahim RB, Ishola AO, Balogun WG, Cobham AE, Amin A. Amitriptyline and phenytoin prevents memory deficit in sciatic nerve ligation model of neuropathic pain. J Basic Clin Physiol Pharmacol. 2015 Nov 13. pii: /j/jbcpp.ahead-of-print/jbcpp-2014-0052/jbcpp-2014-0052.xml. doi: 10.1515/jbcpp-2014-0052. [Epub ahead of print] PubMed PMID: 26565548.

4: Taziki S, Sattari MR, Dastmalchi S, Eghbal MA. Cytoprotective Effects of Melatonin Against Amitriptyline-Induced Toxicity in Isolated Rat Hepatocytes. Adv Pharm Bull. 2015 Sep;5(3):329-34. doi: 10.15171/apb.2015.046. Epub 2015 Sep 19. PubMed PMID: 26504754; PubMed Central PMCID: PMC4616901.

5: Aonurm-Helm A, Anier K, Zharkovsky T, Castrén E, Rantamäki T, Stepanov V, Järv J, Zharkovsky A. NCAM-deficient mice show prominent abnormalities in serotonergic and BDNF systems in brain - Restoration by chronic amitriptyline. Eur Neuropsychopharmacol. 2015 Oct 21. pii: S0924-977X(15)00326-0. doi: 10.1016/j.euroneuro.2015.10.001. [Epub ahead of print] PubMed PMID: 26499173.

6: Mercadante S. Topical amitriptyline and ketamine for the treatment of neuropathic pain. Expert Rev Neurother. 2015 Nov;15(11):1249-53. doi: 10.1586/14737175.2015.1101347. Epub 2015 Oct 21. PubMed PMID: 26488799.

7: Damapong P, Kanchanakhan N, Eungpinichpong W, Putthapitak P, Damapong P. A Randomized Controlled Trial on the Effectiveness of Court-Type Traditional Thai Massage versus Amitriptyline in Patients with Chronic Tension-Type Headache. Evid Based Complement Alternat Med. 2015;2015:930175. doi: 10.1155/2015/930175. Epub 2015 Sep 15. PubMed PMID: 26472986; PubMed Central PMCID: PMC4587431.

8: Ratajczak-Enselme M, Grégoire N, Estebe JP, Dollo G, Chevanne F, Bec D, Ecoffey C, Couet W, Le Corre P. Population Pharmacokinetics of Amitriptyline After Intrathecal, Epidural, and Intravenous Administration in Sheep. Reg Anesth Pain Med. 2015 Nov-Dec;40(6):681-6. doi: 10.1097/AAP.0000000000000322. PubMed PMID: 26469370.

9: Zeng C, Zhu Z, Liu Q. HMGB1 is responsible for Amitriptyline-mediated cardiac protection from ischemic-reperfusion injury. Int J Cardiol. 2015 Sep 25. pii: S0167-5273(15)30379-X. doi: 10.1016/j.ijcard.2015.08.157. [Epub ahead of print] PubMed PMID: 26431816.

10: Rico-Villademoros F, Slim M, Calandre EP. Amitriptyline for the treatment of fibromyalgia: a comprehensive review. Expert Rev Neurother. 2015 Oct;15(10):1123-50. doi: 10.1586/14737175.2015.1091726. Epub 2015 Sep 22. PubMed PMID: 26395929.

(Last update: 4/21/2016).